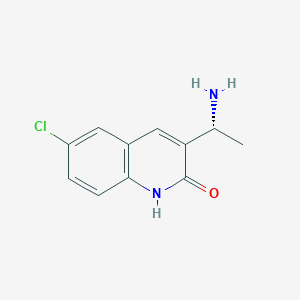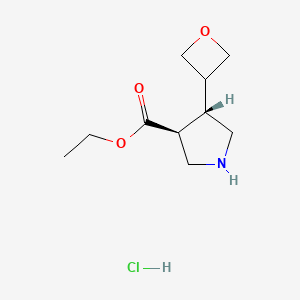
Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of an oxetane ring attached to the pyrrolidine moiety, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction, where a suitable oxetane precursor reacts with the pyrrolidine intermediate.
Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalyst Optimization: Employing specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods like crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Oxidation Products: Oxetane derivatives with various functional groups.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Compounds with new functional groups introduced at specific positions.
Applications De Recherche Scientifique
Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxetane ring and pyrrolidine moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate
- Methyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate
- Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-2-carboxylate
Uniqueness
Ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other pyrrolidine carboxylates and enhances its potential in various applications.
Propriétés
Formule moléculaire |
C10H18ClNO3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
ethyl (3S,4S)-4-(oxetan-3-yl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-14-10(12)9-4-11-3-8(9)7-5-13-6-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9+;/m0./s1 |
Clé InChI |
UCOZPDBKAURDQI-OULXEKPRSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CNC[C@H]1C2COC2.Cl |
SMILES canonique |
CCOC(=O)C1CNCC1C2COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


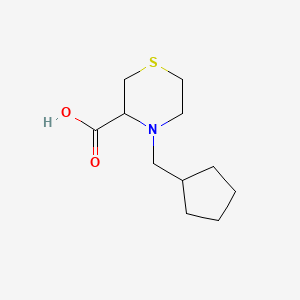
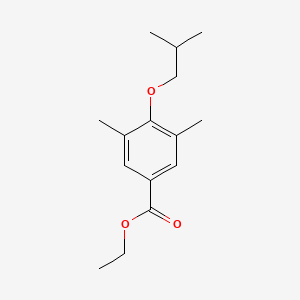

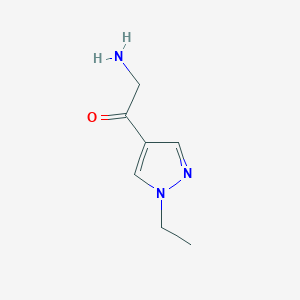
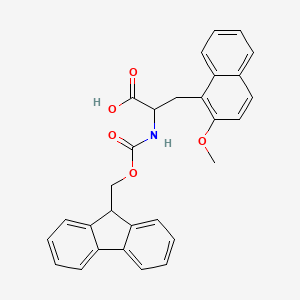
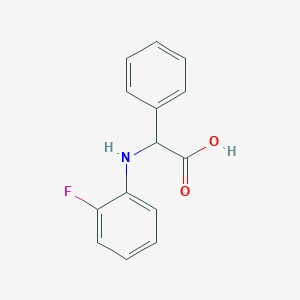
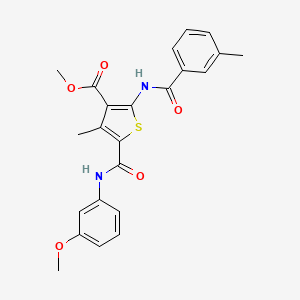
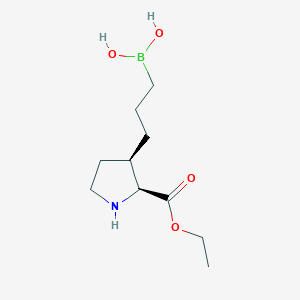
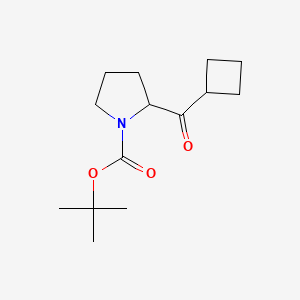
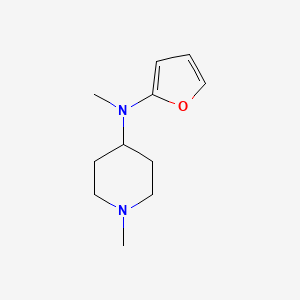
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)


